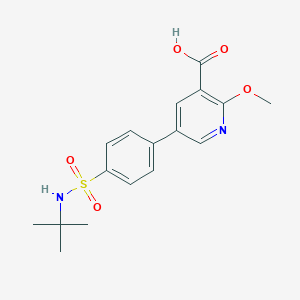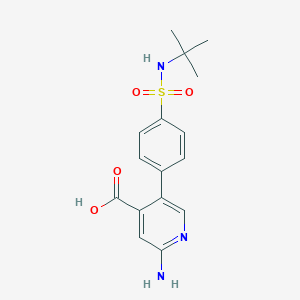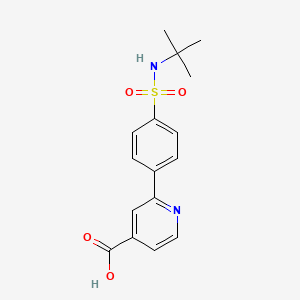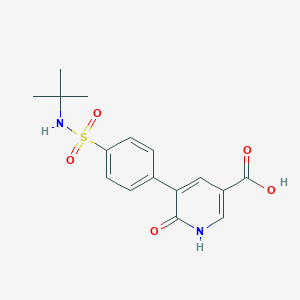
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid (5-BSA-2MNA) is a synthetic derivative of nicotinic acid (NA) and is a highly potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). It is a non-selective inhibitor of FAAH and has been used in a variety of scientific research applications. 5-BSA-2MNA has been used in biochemical and physiological studies to investigate the role of FAAH in the regulation of lipid metabolism, inflammation, and pain signaling. In addition, 5-BSA-2MNA has been used as a tool to assess the potential therapeutic effects of FAAH inhibition in various disease states.
Wirkmechanismus
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is a non-selective inhibitor of FAAH, which is an enzyme that catalyzes the hydrolysis of fatty acid amides and has been implicated in the regulation of lipid metabolism, inflammation, and pain signaling. 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% binds to the active site of FAAH and blocks the enzyme’s catalytic activity, resulting in the accumulation of fatty acid amides in the body. This leads to a variety of physiological effects, including the modulation of lipid metabolism, inflammation, and pain signaling.
Biochemical and Physiological Effects
The inhibition of FAAH by 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% leads to a variety of biochemical and physiological effects. It has been shown to modulate lipid metabolism, inflammation, and pain signaling. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been shown to modulate the endocannabinoid system, leading to the potential therapeutic effects of FAAH inhibition in various disease states.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments offers several advantages. It is a highly potent inhibitor of FAAH, and it has been used in a variety of scientific research applications. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% is easily synthesized from nicotinic acid and can be used in a variety of biochemical and physiological studies. However, there are also some limitations to the use of 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments. For example, it is a non-selective inhibitor of FAAH, which may lead to the inhibition of other enzymes and proteins.
Zukünftige Richtungen
The use of 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% in laboratory experiments has the potential to provide insights into the role of FAAH in the regulation of lipid metabolism, inflammation, and pain signaling. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% could be used to assess the potential therapeutic effects of FAAH inhibition in various disease states. Furthermore, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% could be used to study the pharmacological effects of FAAH inhibition on the endocannabinoid system. Finally, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% could be used to develop novel FAAH inhibitors that are more selective and have fewer side effects.
Synthesemethoden
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% can be synthesized from nicotinic acid by a two-step reaction. The first step involves the reaction of nicotinic acid with 4-t-butylsulfamoylphenyl bromide in the presence of a base, such as sodium hydroxide, to give 5-(4-t-butylsulfamoylphenyl)-2-methoxynicotinic acid. The second step involves the reaction of 5-(4-t-butylsulfamoylphenyl)-2-methoxynicotinic acid with methanol in the presence of a base, such as sodium hydroxide, to give 5-(4-t-butylsulfamoylphenyl)-2-methoxynicotinic acid, 95%.
Wissenschaftliche Forschungsanwendungen
5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to investigate the role of FAAH in the regulation of lipid metabolism, inflammation, and pain signaling. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has been used as a tool to assess the potential therapeutic effects of FAAH inhibition in various disease states. 5-(4-t-Butylsulfamoylphenyl)-2-methoxynicotinic acid, 95% has also been used to study the pharmacological effects of FAAH inhibition on the endocannabinoid system.
Eigenschaften
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-17(2,3)19-25(22,23)13-7-5-11(6-8-13)12-9-14(16(20)21)15(24-4)18-10-12/h5-10,19H,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWSNHDAUQHVIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(N=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395483.png)